(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate (3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 143268-07-9
VCID: VC0122591
InChI: InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h9,11H,4-8H2,1-3H3/t9-,11+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate

CAS No.: 143268-07-9

Cat. No.: VC0122591

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate - 143268-07-9

Specification

CAS No. 143268-07-9
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
IUPAC Name tert-butyl (3aS,7aR)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-indole-1-carboxylate
Standard InChI InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h9,11H,4-8H2,1-3H3/t9-,11+/m0/s1
Standard InChI Key FAFPNFIAMGOSNB-GXSJLCMTSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(=O)C2
SMILES CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator